molecular formula C17H12FN3S2 B11271751 4-[(3-Fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine

4-[(3-Fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B11271751
M. Wt: 341.4 g/mol
InChI Key: NNLFJNCAGQIORE-UHFFFAOYSA-N
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Description

4-{[(3-Fluorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that contains both pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Fluorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine typically involves multi-step reactions. One common method involves the initial formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the thiophene and fluorophenyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Fluorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{[(3-Fluorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects in various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(3-Fluorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives with different substituents. Examples include:

  • 4-{[(3-Chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine
  • 4-{[(3-Methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine

Uniqueness

The uniqueness of 4-{[(3-Fluorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, for example, may enhance its stability and bioavailability compared to other derivatives.

Properties

Molecular Formula

C17H12FN3S2

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(3-fluorophenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C17H12FN3S2/c18-13-4-1-3-12(9-13)11-23-17-15-10-14(16-5-2-8-22-16)20-21(15)7-6-19-17/h1-10H,11H2

InChI Key

NNLFJNCAGQIORE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4

Origin of Product

United States

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